molecular formula C12H10N4 B8540913 5-(1H-indol-5-yl)-pyrazin-2-ylamine

5-(1H-indol-5-yl)-pyrazin-2-ylamine

Cat. No.: B8540913
M. Wt: 210.23 g/mol
InChI Key: PGCMEBRCCMZOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-indol-5-yl)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1H-indol-5-yl)pyrazin-2-amine

InChI

InChI=1S/C12H10N4/c13-12-7-15-11(6-16-12)8-1-2-10-9(5-8)3-4-14-10/h1-7,14H,(H2,13,16)

InChI Key

PGCMEBRCCMZOLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CN=C(C=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitrogen was bubbled through a solution of 5-indolylboronic acid (340 mg, 2.11 mmol), 2-amino-5-bromopyrazine (245 mg, 1.41 mmol), sodium carbonate (493 mg, 4.65 mmol), dimethoxyethane (12 mL), and water (4 mL) for 15 min. After this time, the solution was treated with dichlorobis(triphenylphosphine)palladium(II) (98 mg, 0.14 mmol), and the resulting reaction mixture was heated at 90° C. for 2 d. The reaction was then poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 35/65 hexanes/ethyl acetate) afforded 5-(1H-indol-5-yl)-pyrazin-2-ylamine (122 mg, 41%) as a brown solid: EI-HRMS m/e calcd for C2H10N4 (M+) 210.0905, found 210.0901.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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